molecular formula C16H11N5O3S B2446517 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034368-22-2

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2446517
CAS RN: 2034368-22-2
M. Wt: 353.36
InChI Key: YRENDBHSOQFXTL-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H11N5O3S and its molecular weight is 353.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their anticancer properties. For instance, derivatives of N-substituted benzamides have shown moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The activities of these compounds were compared with etoposide, a reference drug, with some derivatives demonstrating superior anticancer efficacy (Ravinaik et al., 2021).

Antibacterial Agents

Analogues of benzothiazole, sharing a similar core structure with the compound , have been synthesized and assessed for their antibacterial properties. Some of these novel compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential use of similar structures in combating bacterial infections (Palkar et al., 2017).

Synthesis and Biological Prediction

The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, akin to the core structure of the target compound, has been explored, with predictions of biological activity based on their chemical structures. These studies contribute to understanding how structural variations can impact biological activity, laying groundwork for future pharmacological applications (Kharchenko et al., 2008).

Gelation Behavior and Material Science

Research into N-(thiazol-2-yl)benzamide derivatives, which share structural motifs with the compound of interest, has explored their gelation behavior. This work sheds light on the role of methyl functionality and multiple non-covalent interactions in gelation, with implications for material science and engineering (Yadav & Ballabh, 2020).

Antimicrobial Screening

Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of similar compounds in developing new antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3S/c22-12-7-9(5-6-17-12)14-20-13(24-21-14)8-18-15(23)16-19-10-3-1-2-4-11(10)25-16/h1-7H,8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRENDBHSOQFXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.